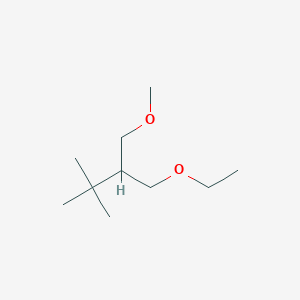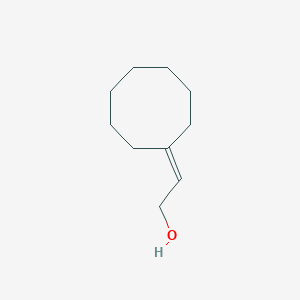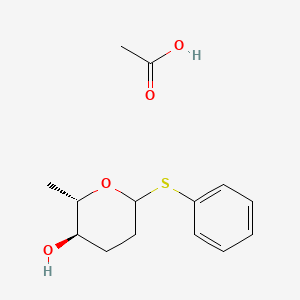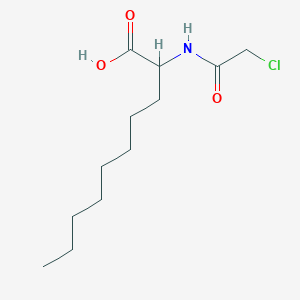![molecular formula C17H13NO3 B12560842 (3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one CAS No. 184583-69-5](/img/structure/B12560842.png)
(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-2-アセチル-3-[(4-ヒドロキシフェニル)イミノ]-2,3-ジヒドロ-1H-インデン-1-オンは、様々な科学研究分野で潜在的な用途を持つ合成有機化合物です。この化合物は、アセチル基、ヒドロキシフェニル基、イミノ基を含むユニークな構造を特徴としており、化学研究の興味深い対象となっています。
準備方法
合成経路と反応条件
(3Z)-2-アセチル-3-[(4-ヒドロキシフェニル)イミノ]-2,3-ジヒドロ-1H-インデン-1-オンの合成は、通常、4-ヒドロキシベンズアルデヒドと2-アセチルインダン-1-オンを特定の条件下で反応させることにより行われます。反応は、多くの場合、酸または塩基によって触媒され、イミノ基の形成を促進します。温度や溶媒などの反応条件は、目的とする収量と生成物の純度によって異なる場合があります。
工業生産方法
この化合物の工業生産には、高収量とコスト効率を確保するために、最適化された反応条件を使用した大規模合成が含まれる場合があります。プロセスには、純粋な形で化合物を得るための精製や結晶化などの手順が含まれる場合があります。
化学反応の分析
反応の種類
(3Z)-2-アセチル-3-[(4-ヒドロキシフェニル)イミノ]-2,3-ジヒドロ-1H-インデン-1-オンは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、対応するキノンまたは他の酸化された誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、イミノ基をアミノ基に変換することができます。
置換: ヒドロキシフェニル基は、求電子置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化ホウ素ナトリウムなど)、求電子剤(臭素など)が含まれます。反応条件(温度、溶媒、pHなど)は、実行される特定の反応に基づいて最適化されます。
主要な生成物
これらの反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。たとえば、酸化はキノンを生成する可能性がありますが、還元はアミンを生成する可能性があります。
科学研究における用途
(3Z)-2-アセチル-3-[(4-ヒドロキシフェニル)イミノ]-2,3-ジヒドロ-1H-インデン-1-オンは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成や反応機構の研究に使用されます。
生物学: この化合物は、潜在的な治療用途のための生物活性について調査されています。
医学: 様々な病気の治療薬候補としての可能性を探るために研究が行われています。
産業: 新しい材料の開発や化学製造プロセスの中間体として使用される可能性があります。
科学的研究の応用
(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
(3Z)-2-アセチル-3-[(4-ヒドロキシフェニル)イミノ]-2,3-ジヒドロ-1H-インデン-1-オンの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素や受容体に結合してその活性を調節し、様々な生物学的効果をもたらす可能性があります。正確な分子標的と経路は、研究されている特定の用途によって異なります。
類似の化合物との比較
類似の化合物
2-アセチル-3-[(4-ヒドロキシフェニル)イミノ]-2,3-ジヒドロ-1H-インデン-1-オン: 構造にわずかな違いがある類似の化合物。
4-ヒドロキシベンズアルデヒド誘導体: コア構造が異なるが、類似の官能基を持つ化合物。
独自性
(3Z)-2-アセチル-3-[(4-ヒドロキシフェニル)イミノ]-2,3-ジヒドロ-1H-インデン-1-オンは、特定の官能基の組み合わせと様々な分野での潜在的な用途によりユニークです。その構造により、様々な化学反応と相互作用が可能になり、研究や工業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one: A similar compound with slight structural variations.
4-Hydroxybenzaldehyde derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
184583-69-5 |
|---|---|
分子式 |
C17H13NO3 |
分子量 |
279.29 g/mol |
IUPAC名 |
2-acetyl-3-(4-hydroxyphenyl)iminoinden-1-one |
InChI |
InChI=1S/C17H13NO3/c1-10(19)15-16(18-11-6-8-12(20)9-7-11)13-4-2-3-5-14(13)17(15)21/h2-9,15,20H,1H3 |
InChIキー |
NVWLKGAYEZWUJZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1C(=NC2=CC=C(C=C2)O)C3=CC=CC=C3C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-](/img/structure/B12560760.png)






![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)
![3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12560829.png)

![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)


![Fluorobis[3-(trifluoromethyl)phenyl]borane](/img/structure/B12560851.png)
